![molecular formula C2H6 B3029298 Ethane-13C1 CAS No. 6145-17-1](/img/structure/B3029298.png)
Ethane-13C1
Overview
Description
Ethane-13C1 is a variant of ethane where one of the carbon atoms is the isotope Carbon-13 . It has a linear formula of CH3-13CH3 and a CAS Number of 6145-17-1 .
Synthesis Analysis
The synthesis of Ethane-13C1 can occur through various processes. One such process is the abiotic synthesis of ethane, which shows distinctively low 13C-13C abundances compared to thermogenic ethane . A collision frequency model predicts the observed low 13C-13C abundances (anti-clumping) in ethane produced from methyl radical recombination .
Molecular Structure Analysis
The molecular structure of Ethane-13C1 is similar to that of regular ethane, with the exception that one of the carbon atoms is the isotope Carbon-13 . The InChI representation of Ethane-13C1 is InChI=1S/C2H6/c1-2/h1-2H3/i1+1
.
Chemical Reactions Analysis
Ethane-13C1 can participate in various chemical reactions. For instance, it has been found that abiotically-synthesized ethane shows distinctively low 13C-13C abundances compared to thermogenic ethane . This is predicted by a collision frequency model, which suggests that ethane produced from methyl radical recombination exhibits this characteristic .
Physical And Chemical Properties Analysis
Ethane-13C1 has a molecular weight of 31.062 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 0 . The Rotatable Bond Count is 0 . The Exact Mass and Monoisotopic Mass are both 31.050305027 g/mol . The Topological Polar Surface Area is 0 Ų . The Heavy Atom Count is 2 .
Scientific Research Applications
Marine Hydrocarbon Seeps and Microbial Activity
Ethane-13C1 is used in the study of marine hydrocarbon seeps. Research by Redmond et al. (2010) used stable isotope probing (SIP) with 13C-labeled ethane to identify aerobic bacteria oxidizing gaseous hydrocarbons in marine seeps. This research revealed previously unknown microbial groups contributing to ethane oxidation, suggesting alternate functions for some pmoA-like genes (Redmond et al., 2010).
Chemistry and Metathesis
Maury et al. (2010) explored the metathesis of 13C-monolabeled ethane. This study focused on the parallel occurrence of degenerate and productive reactions, providing insights into the mechanistic reaction scheme of ethane (Maury et al., 2010).
Clumping in Ethane Isotopologues
Clog et al. (2018) investigated the 'clumped isotope' signatures in ethane isotopologues, using a high-resolution gas source mass spectrometer. This study provided insights into the origins of natural ethane, indicating a new potential tracer for studying kinetic processes associated with natural gas (Clog et al., 2018).
Spectroscopy and Atmospheric Research
Loh and Wolff (2019) conducted high-resolution spectroscopic measurements of ethane isotopologues, including 13C ethane, using photoacoustic spectroscopy (PAS). These measurements are significant for atmospheric and planetary research, as well as natural gas exploration (Loh & Wolff, 2019).
Isotopic Analysis in Geochemistry
Takuya et al. (2011) measured the stable carbon isotope ratios of ethane over the North Pacific, providing insights into the atmospheric transport and source regions of ethane. This research is pivotal in understanding the geochemical processes involving ethane (Takuya et al., 2011).
Anaerobic Oxidation in Marine Environments
Chen et al. (2019) described the anaerobic oxidation of ethane by archaea in marine hydrocarbon seeps, which sheds light on the microorganisms and reactions catalyzing this process in anoxic marine habitats (Chen et al., 2019).
Carbonylation Reactions
Wang et al. (2017) studied the carbonylation reaction of ethane with CO over zinc-modified ZSM-5 zeolite using in situ solid-state NMR spectroscopy. This research provides valuable information on the reactivity and intermediates in the reaction (Wang et al., 2017).
NMR Spectroscopy in Chemical Analysis
Scheithauer et al. (2015) conducted a 1H- and 13C-NMR spectroscopic study of acetaldehyde and water mixtures, providing insights into the chemical equilibria and speciation in these systems (Scheithauer et al., 2015).
Gas Hydrate Structures Investigation
Qing (2011) employed 13C Solid-State NMR spectroscopy for characterizing clathrate hydrates, including ethane gas hydrates, which is crucial for understanding natural gas hydrate structures (Qing, 2011).
Future Directions
properties
IUPAC Name |
(113C)ethane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6/c1-2/h1-2H3/i1+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMSDBZUPAUEDD-OUBTZVSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13CH3] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50476559 | |
Record name | Ethane-13C1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50476559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
31.062 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethane-13C1 | |
CAS RN |
6145-17-1 | |
Record name | Ethane-13C1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50476559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6145-17-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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